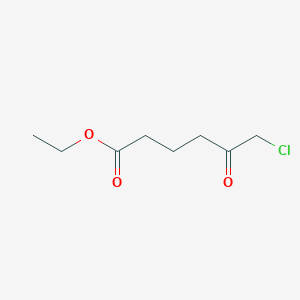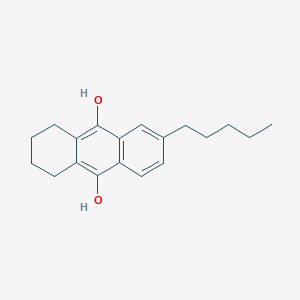
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is a chemical compound that belongs to the class of tetrahydroanthracene derivatives It is characterized by the presence of a pentyl group at the 6th position and two hydroxyl groups at the 9th and 10th positions on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol typically involves the hydrogenation of 6-pentyl-1,2,3,4-tetrahydroanthraquinone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The reaction is usually conducted in a well-stirred batch reactor at temperatures ranging from 30°C to 50°C and pressures between 0.10 to 0.20 MPa .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The reaction conditions are optimized to achieve maximum conversion rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of a catalyst.
Substitution: The hydroxyl groups at the 9th and 10th positions can undergo substitution reactions with various reagents to form different derivatives.
Major Products: The major products formed from these reactions include hydrogen peroxide (from oxidation) and various substituted derivatives (from substitution reactions) .
Aplicaciones Científicas De Investigación
6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol involves its interaction with molecular oxygen during the oxidation process. The compound undergoes hydrogenation to form 4HPAQH2, which is then oxidized by molecular oxygen to produce hydrogen peroxide. The reaction rate is influenced by the concentration of 4HPAQH2 and the oxygen pressure, with an activation energy of 41.3 kJ/mol .
Comparación Con Compuestos Similares
- 6-Ethyl-1,2,3,4-tetrahydroanthracene-9,10-diol
- 2-Pentylanthraquinone (PAQ)
- 6-Pentyl-1,2,3,4-tetrahydroantraquinone (4HPAQ)
Comparison: Compared to similar compounds, 6-Pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol is unique due to its specific structural features, such as the pentyl group at the 6th position and the hydroxyl groups at the 9th and 10th positions.
Propiedades
Número CAS |
98405-07-3 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
6-pentyl-1,2,3,4-tetrahydroanthracene-9,10-diol |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h10-12,20-21H,2-9H2,1H3 |
Clave InChI |
JRBHUHNVLLVVTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=C(C=C1)C(=C3CCCCC3=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


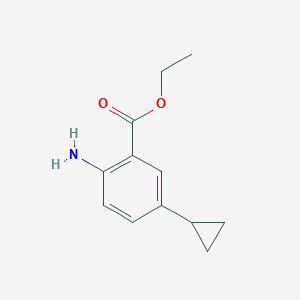
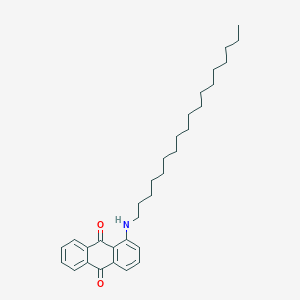
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
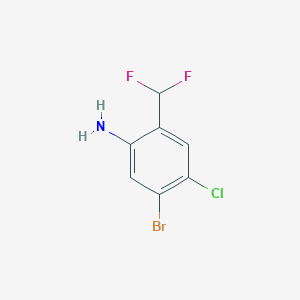

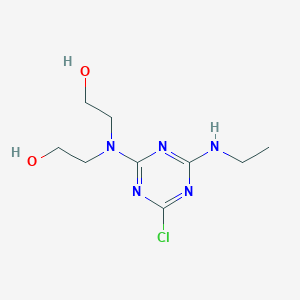

![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)

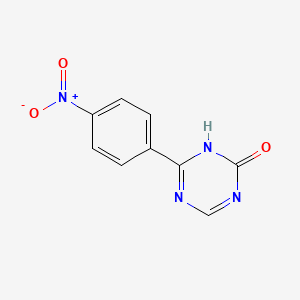
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)
![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)

